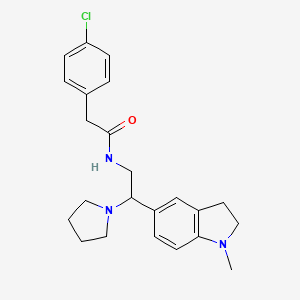

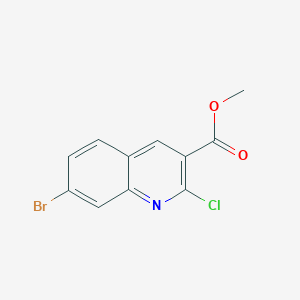

![molecular formula C22H13ClFNO3 B2428776 2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923112-85-0](/img/structure/B2428776.png)

2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a complex organic molecule. It likely contains a benzamide group, which is an aromatic compound containing an anilide group where the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

While specific synthesis information for this compound was not found, a related compound, N-(2,4-Difluorophenyl)-2-fluorobenzamide, was synthesized using standard synthetic procedures from the condensation reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline .

Applications De Recherche Scientifique

Carbon-Carbon Bond Formation and Heterocyclic Chemistry

The reactivity of benzamides, including derivatives similar to the compound , has been investigated, revealing the potential for carbon-carbon bond formation through intramolecular 1,4-dipolar cycloaddition. This process generates heterocyclic compounds, indicating the versatility of such compounds in synthetic organic chemistry. The study by Potts, Dery, and Kullnig (1987) highlights this application, specifically the formation of chromeno[4,3-b]pyridin-2-ones, showcasing the compound's utility in synthesizing complex heterocyclic structures (Potts, Dery, & Kullnig, 1987).

Antipathogenic Activity and Material Science

Further research has expanded into the biological activity of thiourea derivatives, with Limban et al. (2011) exploring the antipathogenic properties of related compounds. Their work demonstrates significant activity against bacterial strains, including Pseudomonas aeruginosa and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

In the realm of material science, the synthesis of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from 4-tert-butylcatechol, as discussed by Hsiao, Yang, and Chen (2000), reveals the compound's relevance in creating new polymers. These polymers exhibit promising properties such as solubility in polar solvents and high thermal stability, indicating potential applications in various industrial and technological fields (Hsiao, Yang, & Chen, 2000).

Fluorescence and Molecular Probes

The compound's structural framework has been utilized in developing fluorescent probes for biological applications. Yang et al. (2019) describe a thiol-chromene "click" reaction that enables the rapid detection of thiols, a critical component in studying oxidative stress and cell apoptosis. This research underscores the compound's utility in creating sensitive and specific fluorescent probes for biomedical research (Yang, Zhou, Jin, Zhou, Liu, Li, Huo, Li, & Yin, 2019).

Crystal Structure and Biological Activity

The synthesis, crystal structure, and biological activity of closely related compounds have been documented, providing insights into the structural characteristics and potential herbicidal applications. For instance, Li, Wang, Li, and Song (2008) analyzed a derivative's crystal structure, which offers a foundation for understanding its reactivity and interactions at the molecular level, paving the way for targeted design in agricultural chemistry (Li, Wang, Li, & Song, 2008).

Orientations Futures

While specific future directions for this compound are not available, it’s worth noting that polymorphism, the existence of more than one distinct crystalline phase having different arrangement of molecules in the crystal lattice, is a phenomenon of interest in the study of similar compounds . This could potentially be a future direction for research involving “2-chloro-N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]benzamide”.

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Based on its structural similarity to other bioactive aromatic compounds, it is plausible that it interacts with its targets through non-covalent interactions such as hydrogen bonding and π-π stacking .

Biochemical Pathways

Indole derivatives, which share some structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Based on its structural similarity to other bioactive compounds, it may have a broad spectrum of biological activities .

Propriétés

IUPAC Name |

2-chloro-N-[2-(2-fluorophenyl)-4-oxochromen-6-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13ClFNO3/c23-17-7-3-1-5-14(17)22(27)25-13-9-10-20-16(11-13)19(26)12-21(28-20)15-6-2-4-8-18(15)24/h1-12H,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSDULAUGOEOIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13ClFNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2428693.png)

![4-methyl-6-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2428694.png)

![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2428698.png)

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)

![2-{[5-(5-methylfuran-2-yl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2428706.png)

![N-benzyl-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2428708.png)